molecular formula C13H17NO2S B8184916 N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide

N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B8184916
M. Wt: 251.35 g/mol
InChI Key: XMWKHACVEXSKMI-GFCCVEGCSA-N
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Description

N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of a sulfonamide group attached to a cyclohexenyl ring and a p-toluenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide typically involves the reaction of thiophenol derivatives with aromatic or aliphatic amines. The oxidative coupling of thiols and amines is a highly efficient method for synthesizing sulfonamides. This method does not require additional pre-functionalization and de-functionalization steps, making it an environmentally friendly and cost-effective process .

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, often involves large-scale oxidative coupling reactions. These reactions are optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: Amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acids, while reduction reactions produce amines.

Scientific Research Applications

N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-p-toluenesulfonamide
  • N,N-Diethyl-p-toluenesulfonamide
  • N-(2-Aminophenyl)-p-toluenesulfonamide

Uniqueness

N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexenyl ring provides additional steric and electronic effects that differentiate it from other sulfonamides .

Properties

IUPAC Name

N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-3,7-10,12,14H,4-6H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWKHACVEXSKMI-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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